2-Formamidohex-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamidohex-4-enoic acid is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by the presence of a formamido group attached to a hexenoic acid backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2-Formamidohex-4-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of hex-4-enoic acid with formamide under specific reaction conditions. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
2-Formamidohex-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamido group to an amino group.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Formamidohex-4-enoic acid has several scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC.
Biology: The compound can be used in biochemical studies to understand the behavior of formamido groups in biological systems.
Medicine: Research into potential therapeutic applications, including its role in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-Formamidohex-4-enoic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Formamidohex-4-enoic acid can be compared with other similar compounds such as:
2-Formylhex-4-enoic acid: This compound has a formyl group instead of a formamido group, leading to different reactivity and applications.
4-Aminohex-4-enoic acid:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(E)-2-formamidohex-4-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-6(7(10)11)8-5-9/h2-3,5-6H,4H2,1H3,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
QOFDCHZNQCAYCW-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(C(=O)O)NC=O |
Canonical SMILES |
CC=CCC(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.